Lipophilicity Shift: A Quantified 0.2 LogP Increase Over Non-Fluorinated Analog
The introduction of a 1,1-difluoroethyl group at the meta-position significantly modulates lipophilicity relative to the non-fluorinated parent. The calculated LogP for 3-(1,1-difluoroethyl)phenol is 2.20 [1], which represents a quantifiable increase in hydrophobicity compared to 3-ethylphenol, which has reported LogP values of 2.40 (and alternative values around 1.95-2.47 from other sources) [2]. This differential is critical for fine-tuning membrane permeability and reducing non-specific binding in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.20 |
| Comparator Or Baseline | 3-Ethylphenol: LogP = 2.40 (reported range: 1.95 - 2.47) |
| Quantified Difference | Absolute difference of 0.2 LogP units; a measurable shift in hydrophobicity profile. |
| Conditions | Calculated LogP values (XLogP3 or ACD/LogP) from database sources. |
Why This Matters
A difference of 0.2 LogP units can alter a compound's lipophilic efficiency (LipE) and is a meaningful variable in lead optimization, guiding procurement of the specific fluorinated building block for SAR studies.
- [1] Chemsrc. (2024). 3-(1,1-Difluoroethyl)phenol. Retrieved from https://m.chemsrc.com/cas/1554368-89-6_1497496.html View Source
- [2] FoodB. (2011). Showing Compound 3-ethylphenol (FDB029696). Retrieved from https://foodb.ca/compounds/FDB029696 View Source
